BenchChemオンラインストアへようこそ!

Methyl[(4-methylmorpholin-2-yl)methyl]amine

Physicochemical profiling Lead optimization Building block selection

Methyl[(4-methylmorpholin-2-yl)methyl]amine (CAS 933752-31-9), systematically named N-methyl-1-(4-methylmorpholin-2-yl)methanamine, is a secondary amine belonging to the 2-aminomethylmorpholine family. It is supplied as a research-grade building block with a molecular formula of C₇H₁₆N₂O (MW 144.21 g/mol) and a typical purity specification of 95%.

Molecular Formula C7H16N2O
Molecular Weight 144.21 g/mol
CAS No. 933752-31-9
Cat. No. B3307793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl[(4-methylmorpholin-2-yl)methyl]amine
CAS933752-31-9
Molecular FormulaC7H16N2O
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESCNCC1CN(CCO1)C
InChIInChI=1S/C7H16N2O/c1-8-5-7-6-9(2)3-4-10-7/h7-8H,3-6H2,1-2H3
InChIKeyIEHQWJZAQGRTOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl[(4-methylmorpholin-2-yl)methyl]amine (CAS 933752-31-9): Procurement-Ready Physicochemical Profile and Structural Identity


Methyl[(4-methylmorpholin-2-yl)methyl]amine (CAS 933752-31-9), systematically named N-methyl-1-(4-methylmorpholin-2-yl)methanamine, is a secondary amine belonging to the 2-aminomethylmorpholine family. It is supplied as a research-grade building block with a molecular formula of C₇H₁₆N₂O (MW 144.21 g/mol) and a typical purity specification of 95% . Its predicted density (0.930±0.06 g/cm³) and boiling point (189.8±15.0 °C) distinguish it from simpler morpholine solvents . The compound's value arises from its bifunctional architecture, which combines a tertiary amine within the morpholine ring and an acyclic secondary N-methylamine side chain at the 2-position, enabling chemoselective derivatization for medicinal chemistry applications.

Why Generic Morpholine Building Blocks Cannot Replace Methyl[(4-methylmorpholin-2-yl)methyl]amine in Structure-Based Drug Discovery


The 4-methylmorpholin-2-yl scaffold has been validated as a critical moiety in potent ASK1 (MAP3K5) inhibitors, where the morpholine oxygen forms a key hydrogen bond with the backbone NH of Gly759 in the kinase hinge region [1]. The N-methyl substitution on the exocyclic amine side chain of this compound directly mimics the linker geometry found in optimized leads such as compound 19 (pIC₅₀ 8.3±0.06), which demonstrated robust MAP3K pathway inhibition and reduction of infarct size in an isolated perfused heart model [1]. Close analogs lacking the 4-methyl group or bearing an unmethylated amine exhibit altered basicity, hydrogen-bonding capacity, and steric profiles, potentially disrupting the critical morpholine oxygen–Gly759 interaction and degrading target engagement [1]. Generic substitution can therefore compromise both potency and ligand efficiency metrics essential for lead optimization.

Head-to-Head Quantitative Evidence for Methyl[(4-methylmorpholin-2-yl)methyl]amine Versus Closest Analogs


Predicted Physicochemical Properties Differentiate Methyl[(4-methylmorpholin-2-yl)methyl]amine from the Des-methyl Analog

The presence of the N-methyl group on the exocyclic amine side chain of Methyl[(4-methylmorpholin-2-yl)methyl]amine increases both molecular weight and lipophilicity relative to the des-methyl analog (4-methylmorpholin-2-yl)methanamine. The target compound has a molecular weight of 144.21 g/mol and a predicted density of 0.930±0.06 g/cm³, whereas the des-methyl analog has a molecular weight of 130.19 g/mol . The added methyl group reduces the number of hydrogen bond donors from two to one, which can improve passive membrane permeability in derived drug candidates by lowering the topological polar surface area burden, a critical factor in CNS drug design where morpholine-based scaffolds are frequently employed [1].

Physicochemical profiling Lead optimization Building block selection

Chiral Resolution Enables Stereochemically Defined Synthesis of ASK1 Inhibitor Scaffolds

The (S)-enantiomer of N-methyl-1-(4-methylmorpholin-2-yl)methanamine (CAS 1268520-56-4) is commercially available at 98% purity and serves as the direct precursor to the 6-{[(2S)-4-methylmorpholin-2-yl]methoxy} side chain found in the ASK1 inhibitor lead compound 19 (pIC₅₀ 8.3±0.06) [1]. The racemic target compound (CAS 933752-31-9) at 95% purity provides a cost-effective entry point for initial SAR exploration, while the resolved (S)-form enables definitive stereochemical assignment for late-stage lead optimization. In the ASK1 co-crystal structure (PDB 5UOR), the (S)-configuration at the morpholine 2-position is essential for productive hydrogen bonding between the morpholine oxygen and Gly759 NH [1].

Chiral synthesis ASK1 kinase inhibition Stereochemical SAR

4-Methyl Substitution on Morpholine Ring Enhances Metabolic Stability Compared to Unsubstituted Morpholine Analogs in CYP450 Assays

Compounds bearing the 4-methylmorpholin-2-yl moiety exhibit reduced CYP450-mediated N-dealkylation compared to their unsubstituted morpholine counterparts. In human liver microsome (HLM) assays, the 3-{[(2R)-4-methylmorpholin-2-yl]methoxy}benzamide derivative (US10174016, Example 348) showed an IC₅₀ of 20,000 nM against CYP isoforms, indicating low CYP inhibition liability [1]. In contrast, unsubstituted morpholine derivatives are more susceptible to oxidative N-dealkylation, which can generate reactive metabolites and shorten half-life. The 4-methyl group sterically shields the morpholine nitrogen from CYP enzyme access, a property directly transferable to drug candidates built from this building block [2].

Metabolic stability CYP450 Morpholine SAR

Morpholine Oxygen as Hydrogen Bond Acceptor: Structural Validation in ASK1 Co-Crystal Confirms Design Rationale

Co-crystal structures of ASK1 with compounds containing the 4-methylmorpholin-2-yl moiety (PDB 5UOR, 5UOX, 5UP3) confirm a conserved hydrogen bond between the morpholine oxygen and the backbone NH of Gly759 in the kinase hinge region [1]. This interaction is a direct result of structure-based design and is critical for potency: compound 19, which incorporates the (S)-4-methylmorpholin-2-yl side chain, achieved a pIC₅₀ of 8.3±0.06 (IC₅₀ ≈ 5 nM) and a ligand lipophilic efficiency (LLE) of 6.4 [1]. Piperidine-based analogs, which lack the oxygen atom, cannot form this hydrogen bond and show significantly reduced ASK1 inhibition (compound 6, pIC₅₀ 6.1, serves as a truncated comparator) [1].

Structure-based drug design Kinase hinge binding Hydrogen bond interactions

Procurement Purity and Storage Specifications Enable Reproducible Synthesis

Methyl[(4-methylmorpholin-2-yl)methyl]amine is commercially available with a minimum purity specification of 95% and a recommended long-term storage condition of cool, dry environment . In comparison, the structurally related (4-methylmorpholin-2-yl)methanamine is typically supplied at 97–98% purity but lacks the N-methyl group necessary for chemoselective protection/deprotection strategies during multi-step synthesis . The 95% purity specification of the target compound is adequate for building block applications where the exocyclic secondary amine undergoes further derivatization, with any impurities removed during subsequent purification [1].

Building block quality Reproducibility Procurement specification

Methyl[(4-methylmorpholin-2-yl)methyl]amine: Evidence-Backed Research and Industrial Application Scenarios


ASK1 Kinase Inhibitor Lead Optimization for Heart Failure and Ischemia/Reperfusion Injury

The compound serves as the direct precursor to the 6-{[(2S)-4-methylmorpholin-2-yl]methoxy} side chain of lead compound 19, which achieved a pIC₅₀ of 8.3±0.06 against ASK1 and reduced infarct size in an isolated perfused heart model of cardiac injury [1]. Researchers pursuing ASK1-targeted therapies should procure this building block to install the validated morpholine hinge-binding motif, leveraging the co-crystal structure (PDB 5UOR) that confirms the morpholine oxygen–Gly759 NH hydrogen bond [1].

Stereochemical SAR Exploration of Morpholine-Containing Kinase Inhibitors

Procurement of the racemic form (CAS 933752-31-9, 95% purity, lower cost) enables economical parallel synthesis and initial SAR screening, while the matched (S)-enantiomer (CAS 1268520-56-4, 98% purity) allows definitive stereochemical assignment and late-stage optimization without route re-validation . This dual procurement strategy is directly supported by the stereospecific binding mode observed in the ASK1 co-crystal structure [1].

CNS-Penetrant Drug Discovery Leveraging Reduced Hydrogen Bond Donor Count

The N-methyl substitution on the exocyclic amine reduces the hydrogen bond donor count from two to one compared to the des-methyl analog, aligning with CNS MPO (Multiparameter Optimization) guidelines for improved blood-brain barrier permeability [2]. Medicinal chemists targeting CNS disorders can use this building block to introduce the morpholine scaffold while maintaining favorable CNS drug-like properties.

Metabolic Stability Optimization via 4-Methyl Morpholine Shielding

The 4-methyl substitution on the morpholine ring sterically shields the endocyclic nitrogen from CYP450-mediated N-dealkylation, as supported by low CYP inhibition (IC₅₀ = 20,000 nM in HLM) observed for derivatives containing this moiety [3]. This makes the building block a strategic choice for programs where oxidative metabolism of alicyclic amines poses a risk of reactive metabolite formation or rapid clearance [4].

Quote Request

Request a Quote for Methyl[(4-methylmorpholin-2-yl)methyl]amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.